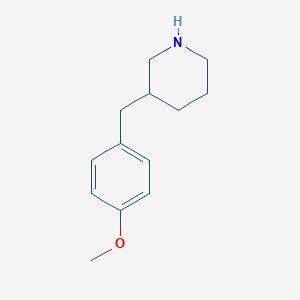

3-(4-Methoxybenzyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMNAZVIXVXAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396849 | |

| Record name | 3-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136422-65-6 | |

| Record name | 3-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methoxybenzyl)piperidine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(4-Methoxybenzyl)piperidine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, synthetic chemistry, and neuroscience.

Chemical Structure and Nomenclature

IUPAC Name: 3-((4-methoxyphenyl)methyl)piperidine[1]

The structure of this compound consists of a piperidine ring substituted at the 3-position with a benzyl group. The benzyl group is, in turn, substituted at the 4-position of the phenyl ring with a methoxy group.

Chemical Structure:

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Free Base | ||

| Molecular Formula | C13H19NO | |

| Molecular Weight | 205.30 g/mol | |

| Appearance | Solid | |

| Hydrochloride Salt | ||

| CAS Number | 625454-21-9 | [2] |

| Molecular Formula | C13H19NO·HCl | [2] |

| Molecular Weight | 241.76 g/mol | [2] |

| Melting Point | 165 °C | |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Purity | ≥ 96% | [2] |

Table 2: Spectroscopic Data (Reference Compound: 1-(4-methoxybenzyl)piperidine)

| Spectrum | Characteristic Peaks | Source |

| ¹H NMR (400 MHz, DMSO) | δ = 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 39.72, 39.30, 38.88, 25.59, 24.11 ppm | [3] |

| ¹³C NMR (100 MHz, DMSO) | δ = 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 39.72, 39.30, 38.88, 25.59, 24.11 ppm | [3] |

| IR (KBr, cm⁻¹) | 3423, 2938, 2507, 2403, 1512, 1240, 1180, 1028 |

Experimental Protocols

Synthesis of this compound Hydrochloride

A convenient method for the synthesis of 3-(substituted benzyl)piperidines involves the Grignard reaction of a substituted phenylmagnesium bromide with pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring.

Materials:

-

Pyridine-3-carboxaldehyde

-

4-Bromobenzene

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

Glacial acetic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

20% Hydrochloric acid

-

Acetone or Diethyl ether

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.

-

Reaction with Pyridine-3-carboxaldehyde: The Grignard reagent is cooled to 0 °C, and a solution of pyridine-3-carboxaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up of the Intermediate: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aryl-3-pyridyl-methanol intermediate.

-

One-pot Deoxygenation and Hydrogenation: The crude intermediate is dissolved in glacial acetic acid in a hydrogenation vessel. 10% Pd/C catalyst is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

-

Isolation of the Final Product: The catalyst is removed by filtration, and the filtrate is concentrated in vacuo. The residue is dissolved in 20% hydrochloric acid and concentrated again to remove excess acetic acid. The resulting residue is treated with acetone or diethyl ether to precipitate the this compound hydrochloride salt, which is then collected by filtration and dried.

Biological Activity and Potential Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[2] Derivatives of benzylpiperidine are known to possess a range of physiological and pharmaceutical activities.

This compound is recognized as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[2] Its structural features make it a suitable starting material for the development of novel agents targeting the central nervous system.[2] The piperidine core is known to interact with neurotransmitter systems, and modifications to this structure can lead to compounds with enhanced biological activity.[2]

Research applications for this compound and its derivatives include:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2]

-

Neuroscience Research: It is used in studies related to neurotransmitter systems to understand the mechanisms of action for potential treatments of conditions like anxiety and depression.[2]

-

Chemical Synthesis: Its utility as a versatile building block allows for the creation of more complex and novel chemical entities.[4]

While specific biological targets for this compound have not been extensively reported, the broader class of piperidine derivatives has been shown to interact with a variety of receptors and enzymes.

Visualizations

The following diagram illustrates the synthetic workflow for this compound hydrochloride.

Caption: Synthetic workflow for this compound HCl.

References

Synthesis of 3-(4-Methoxybenzyl)piperidine from Pyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a modern and efficient three-step synthetic route for the preparation of 3-(4-methoxybenzyl)piperidine from pyridine. This methodology is particularly relevant for researchers, scientists, and professionals in drug development due to the prevalence of the 3-substituted piperidine motif in a wide range of pharmaceuticals. The core of this synthesis is a highly enantioselective rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3][4]

This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Overall Synthetic Strategy

The enantioselective synthesis of this compound from pyridine is accomplished through a three-step sequence:

-

Partial Reduction and Protection of Pyridine: Pyridine is first activated and partially reduced to generate a more reactive dihydropyridine intermediate, specifically phenyl pyridine-1(2H)-carboxylate.[1][2]

-

Rhodium-Catalyzed Asymmetric Carbometalation: The key step for introducing the desired substituent and establishing stereochemistry is a rhodium-catalyzed asymmetric reductive Heck reaction. This reaction couples the dihydropyridine intermediate with 4-methoxyphenylboronic acid to forge the C-C bond at the 3-position with high enantioselectivity.[1][2][4]

-

Reduction and Deprotection: The resulting 3-(4-methoxybenzyl)-tetrahydropyridine derivative is then fully reduced, typically via catalytic hydrogenation, and the carbamate protecting group is removed to yield the final enantioenriched this compound.[1][5]

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This initial step involves the partial reduction of pyridine and its simultaneous protection as a phenyl carbamate.

Materials:

-

Pyridine

-

Sodium borohydride (NaBH₄)

-

Phenyl chloroformate

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

1N Sodium hydroxide (NaOH)

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure: [4]

-

Under a nitrogen atmosphere, a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) is cooled to -78 °C.

-

Phenyl chloroformate (20 mmol, 1 equiv) is added dropwise to the cooled solution.

-

The reaction mixture is maintained at -78 °C for 3 hours.

-

The reaction is quenched by the addition of water (50 mL).

-

The mixture is extracted twice with diethyl ether (2 x 30 mL).

-

The combined organic layers are washed successively with 1N NaOH (twice) and 1N HCl (twice), and then dried over anhydrous sodium sulfate.

-

After filtration, the solvents are removed by evaporation.

-

The crude product is purified by passing it through a short pad of silica gel, eluting with a gradient of 2% to 10% acetone in hexane.

-

The solvent is evaporated under reduced pressure to yield phenyl pyridine-1(2H)-carboxylate as a white solid, which can be further purified by recrystallization from methanol.

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

This is the crucial step where the 4-methoxybenzyl group is introduced enantioselectively.

Materials:

-

Phenyl pyridine-1(2H)-carboxylate (from Step 1)

-

4-Methoxyphenylboronic acid

-

[Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)

-

(S)-Segphos

-

Cesium hydroxide (CsOH) aqueous solution (50 wt%)

-

Toluene

-

Tetrahydropyran (THP)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Silica (SiO₂)

Procedure: [4]

-

In a 7 mL vial equipped with a magnetic stir bar and sealed with a rubber septum, [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%) are added.

-

The vial is placed under reduced pressure and then purged with argon; this cycle is repeated three times.

-

Toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL) are added, followed by the aqueous CsOH solution (1 mmol, 2.0 equiv).

-

The catalyst solution is stirred at 70 °C for 10 minutes.

-

4-Methoxyphenylboronic acid (1.5 mmol, 3.0 equiv) is added, followed by the dihydropyridine (0.5 mmol, 1 equiv).

-

The resulting mixture is stirred at 70 °C for 20 hours.

-

Upon completion, the reaction is cooled to room temperature and diluted with Et₂O (5 mL).

-

The mixture is passed through a plug of SiO₂, and the plug is washed with an additional 20 mL of Et₂O.

-

The solvents are removed in vacuo, and the crude product is purified by flash chromatography to afford the desired 3-(4-methoxybenzyl)-tetrahydropyridine derivative.

Step 3: Reduction and Deprotection

The final step involves the saturation of the tetrahydropyridine ring and removal of the protecting group.

Materials:

-

3-(4-Methoxybenzyl)-tetrahydropyridine derivative (from Step 2)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

-

The 3-substituted tetrahydropyridine is subjected to hydrogenation using palladium on carbon as the catalyst in a suitable solvent like ethyl acetate or methanol. This is typically carried out in a high-pressure reactor under a hydrogen atmosphere (e.g., 5 bar) at a suitable temperature (e.g., 40 °C) for a sufficient time (e.g., 16 hours).[5]

-

Following the reduction, the catalyst is removed by filtration.

-

The carbamate deprotection is performed using aqueous potassium hydroxide in methanol.

-

The reaction mixture is worked up by partitioning between water and an organic solvent such as ethyl acetate. The aqueous layer is extracted, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield the final this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps of the synthesis.

Table 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

| Reagent | Molar Equiv. | Quantity (for 20 mmol scale) |

| Pyridine | 1.0 | 20 mmol |

| Sodium borohydride | 1.0 | 20 mmol |

| Phenyl chloroformate | 1.0 | 20 mmol |

| Product | ||

| Phenyl Pyridine-1(2H)-carboxylate | - | 72% yield (after recrystallization)[4] |

Table 2: Rh-Catalyzed Asymmetric Cross-Coupling

| Reagent | Molar Equiv. | Quantity (for 0.5 mmol scale) |

| Phenyl Pyridine-1(2H)-carboxylate | 1.0 | 0.5 mmol |

| 4-Methoxyphenylboronic acid | 3.0 | 1.5 mmol |

| [Rh(cod)OH]₂ | 0.03 | 0.015 mmol |

| (S)-Segphos | 0.07 | 0.035 mmol |

| Cesium hydroxide (50 wt%) | 2.0 | 1.0 mmol |

| Reaction Conditions | ||

| Temperature | - | 70 °C |

| Time | - | 20 hours |

| Product | ||

| 3-(4-Methoxybenzyl)-tetrahydropyridine derivative | - | High yield and excellent enantioselectivity (specific yield for this substrate not cited, but analogous reactions show high yields)[4] |

Table 3: Reduction and Deprotection

| Catalyst / Reagent | Loading / Conditions |

| Pd/C (Hydrogenation) | 5-10 mol% |

| Hydrogen Pressure | 5 bar[5] |

| Temperature | 40 °C[5] |

| Time | 16 hours[5] |

| KOH (Deprotection) | Excess in aqueous Methanol |

| Product | |

| This compound | 72% yield over two steps (for a similar substrate)[1] |

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Overall synthetic workflow for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

3-(4-Methoxybenzyl)piperidine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The 3-(4-methoxybenzyl)piperidine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating significant potential as a versatile building block for the design and synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom, a flexible benzyl group, and opportunities for stereochemical diversity, make it an attractive starting point for developing ligands targeting a wide range of physiological systems. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic applications of this compound and its derivatives, with a focus on their role in the development of novel therapeutics for neurological and other disorders.

Introduction

The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The incorporation of a 4-methoxybenzyl group at the 3-position of the piperidine ring imparts a unique combination of lipophilicity and hydrogen bonding potential, further enhancing its drug-like properties. This strategic substitution has led to the discovery of potent and selective modulators of various G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide will delve into the synthetic strategies employed to access this core structure, summarize the quantitative biological data of its derivatives, provide detailed experimental protocols for their synthesis and evaluation, and visualize key concepts through diagrams.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be achieved through several reliable synthetic routes. The most common approaches involve the reduction of a corresponding pyridine precursor or the functionalization of a pre-existing piperidine ring.

Synthesis via Catalytic Hydrogenation of 3-(4-Methoxybenzyl)pyridine

A prevalent method for the synthesis of this compound involves the catalytic hydrogenation of 3-(4-methoxybenzyl)pyridine. This reaction is typically carried out using a heterogeneous catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), under a hydrogen atmosphere.[2][3]

Experimental Protocol: Catalytic Hydrogenation of 3-(4-Methoxybenzyl)pyridine [3]

-

Materials: 3-(4-methoxybenzyl)pyridine, Platinum(IV) oxide (PtO₂), Acetic acid, Hydrogen gas supply, Filtration apparatus.

-

Procedure:

-

To a solution of 3-(4-methoxybenzyl)pyridine (1.0 eq.) in acetic acid, add a catalytic amount of PtO₂ (e.g., 10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

The residue can be purified by column chromatography on silica gel to afford pure this compound.

-

N-Alkylation and N-Arylation of this compound

The secondary amine of the this compound core serves as a versatile handle for introducing a wide range of substituents, thereby modulating the pharmacological profile of the resulting derivatives. Common methods for N-functionalization include direct N-alkylation with alkyl halides and reductive amination with aldehydes or ketones.[4][5]

Experimental Protocol: N-Alkylation with an Alkyl Halide [4]

-

Materials: this compound, Alkyl halide (e.g., benzyl bromide), Base (e.g., K₂CO₃), Anhydrous solvent (e.g., Acetonitrile).

-

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add a base such as potassium carbonate (1.5 eq.).

-

Add the alkyl halide (1.1 eq.) dropwise to the stirred mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-alkylated derivative.

-

Experimental Protocol: Reductive Amination with an Aldehyde [6]

-

Materials: this compound, Aldehyde (e.g., benzaldehyde), Sodium triacetoxyborohydride (NaBH(OAc)₃), Anhydrous solvent (e.g., Dichloromethane).

-

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane, add the aldehyde (1.1 eq.).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Pharmacological Applications and Quantitative Data

Derivatives of this compound have been investigated for their activity against a variety of biological targets, demonstrating the scaffold's broad therapeutic potential.

Dopamine Receptor Antagonists

The this compound scaffold has been utilized in the development of potent dopamine D4 receptor antagonists. These compounds are of interest for the treatment of neurological and psychiatric disorders.[7]

| Compound | Target | Kᵢ (nM) |

| 8a (N-(3-fluoro-4-methoxybenzyl) derivative) | D₄ Receptor | 205.9[7] |

| 8b (N-(3,4-difluorobenzyl) derivative) | D₄ Receptor | 169[7] |

| 8c (N-(4-fluoro-3-methylbenzyl) derivative) | D₄ Receptor | 135[7] |

Sigma Receptor Modulators

Derivatives of the related 3-hydroxypiperidine scaffold, which can be conceptually derived from 3-benzylpiperidines, have shown high affinity for the sigma-1 (σ₁) receptor, a target implicated in various central nervous system disorders.[8][9]

| Compound | Target | Kᵢ (nM) |

| 12a (Indazole derivative) | σ₁ Receptor | 1.2[8][9] |

| 12c (Trifluoromethyl indazole derivative) | σ₁ Receptor | 0.7[8][9] |

| 13g ((S)-3-oxopiperidine with N-methyl-5-indazole) | σ₁ Receptor | 37[8][9] |

Serotonin Transporter (SERT) Ligands

Piperidine derivatives bearing a 3-[(aryl)(benzyloxy)methyl] substituent have demonstrated high affinity for the serotonin transporter (SERT), a key target for antidepressant medications.[10]

| Compound | Target | Kᵢ (nM) |

| 1 (Aryl = Phenyl) | SERT | 2[10] |

| 2 (Aryl = 4-Fluorophenyl) | SERT | 15[10] |

| 3 (Aryl = 4-Chlorophenyl) | SERT | 400[10] |

Opioid Receptor Ligands

The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. While specific data for direct this compound derivatives is limited in the provided search results, related 4-(3-hydroxyphenyl)piperidines are known opioid receptor modulators.[11]

| Compound | Target | Kₑ (nM) |

| 4b (N-phenylpropyl-4-(3-hydroxyphenyl)piperidine) | µ-opioid receptor | 0.88[11] |

| 8b (N-phenylpropyl-4-(3-hydroxyphenyl)piperidine) | µ-opioid receptor | 8.47[11] |

Key Experimental Protocols in Biological Evaluation

The biological activity of this compound derivatives is typically assessed using a variety of in vitro assays. Detailed protocols for some of the most relevant assays are provided below.

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.

Experimental Protocol: Dopamine D4 Receptor Binding Assay [12]

-

Materials: Cell membranes expressing the human dopamine D4 receptor, [³H]-Spiperone (radioligand), unlabeled spiperone (for non-specific binding), test compounds, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), 96-well plates, glass fiber filters, filtration apparatus, liquid scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled spiperone (for non-specific binding), or the test compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for each test compound.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method to determine the inhibitory activity of compounds against acetylcholinesterase (AChE).[13]

Experimental Protocol: Acetylcholinesterase Inhibition Assay [13]

-

Materials: Acetylcholinesterase (AChE), Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Phosphate buffer (pH 8.0), test compounds, 96-well microplate, microplate reader.

-

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the AChE solution and the test compound solution. Pre-incubate for a defined period.

-

Initiate the reaction by adding a mixture of ATCI and DTNB.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value from the dose-response curve.

-

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the ease with which its structure can be modified allow for the rapid generation of diverse chemical libraries. The broad range of biological activities demonstrated by its derivatives, including potent and selective modulation of key CNS targets, underscores its importance in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the current state of knowledge regarding this important scaffold, offering researchers and drug development professionals a solid foundation for its application in their own discovery programs. Further exploration of the chemical space around the this compound core is likely to yield new and improved drug candidates for a variety of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. benchchem.com [benchchem.com]

Derivatives of 3-(4-Methoxybenzyl)piperidine and their potential applications

An In-Depth Technical Guide on 3-(4-Methoxybenzyl)piperidine Derivatives and Their Potential Applications

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Among these, derivatives of this compound have emerged as a versatile class of molecules with significant potential in drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a particular focus on their role as modulators of the sigma-1 (σ1) receptor.

These derivatives serve as crucial intermediates in the synthesis of pharmaceuticals targeting neurological disorders, as well as in the development of analgesics and anti-inflammatory agents.[3][4] Their unique structure allows for diverse chemical modifications, making them ideal candidates for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles.[5][6]

Quantitative Biological Data

The primary therapeutic target for many advanced piperidine derivatives is the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a variety of cellular functions and associated with central nervous system (CNS) disorders, pain, and cancer.[7][8][9] The following tables summarize the binding affinities (Ki) of various N-substituted piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, illustrating the impact of different substituents on potency and selectivity.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Phenoxyalkylpiperidine Derivatives

| Compound | R | n | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|---|

| 1a | 4-Cl | 2 | 0.34 | 14.9 | 43.8 |

| 1b | 4-OCH3 | 2 | 0.89 | 12.3 | 13.8 |

| (R)-2a | 4-Cl | 2 | 1.18 | 13.4 | 11.4 |

| (R)-2b | 4-OCH3 | 2 | 1.49 | 21.0 | 14.1 |

| (S)-2a | 4-Cl | 2 | 0.53 | 12.2 | 23.0 |

| (S)-2b | 4-OCH3 | 2 | 1.25 | 16.5 | 13.2 |

Data sourced from studies on phenoxyalkylpiperidines, which share a core structure with derivatives of this compound.[10] The 'R' group denotes a substitution on the phenoxy ring and 'n' represents the number of methylene units in the alkyl chain.

Table 2: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of 4-Aroylpiperidine Derivatives

| Compound | R | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|

| 7a | H | 2.5 ± 0.2 | 19.3 ± 1.3 | 7.7 |

| 7b | 2-CH3 | 11.5 ± 1.1 | 14.0 ± 0.6 | 1.2 |

| 7c | 4-CH3 | 1.9 ± 0.1 | 14.2 ± 0.7 | 7.5 |

| 7d | 4-OCH3 | 1.5 ± 0.1 | 12.0 ± 0.8 | 8.0 |

| 7e | 4-Cl | 0.9 ± 0.05 | 15.1 ± 1.1 | 16.8 |

| 7f | 4-F | 1.2 ± 0.1 | 14.5 ± 0.9 | 12.1 |

Data sourced from studies on 4-aroylpiperidines.[8] The 'R' group represents a substituent on the N-benzyl moiety.

Experimental Protocols

Synthesis of N-Substituted 4-Aroylpiperidine Derivatives (e.g., Compound 7e)

This protocol describes a general method for the synthesis of N-substituted piperidine derivatives, which is a key step in creating a library of compounds for biological screening.[8]

Materials:

-

4-(4-Fluorobenzoyl)piperidine

-

1-(Bromomethyl)-4-chlorobenzene

-

Sodium acetate

-

Ethanol (95%)

-

Water

Procedure:

-

A mixture of 4-(4-fluorobenzoyl)piperidine (1.0 eq), the appropriately substituted benzyl halide (in this case, 1-(bromomethyl)-4-chlorobenzene, 1.1 eq), and sodium acetate (1.2 eq) is prepared in a solution of 95% ethanol and water.

-

The reaction mixture is heated to reflux and stirred for approximately 12 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

-

The resulting aqueous residue is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated in vacuo to yield the crude product.

-

The crude product is purified using column chromatography on silica gel to afford the final compound (7e). The structure and purity are confirmed using NMR and mass spectrometry.

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds for the sigma-1 receptor.[8]

Materials:

-

Guinea pig brain membranes (as a source of σ1 receptors)

-

--INVALID-LINK---pentazocine (radioligand)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Test compounds (e.g., 7a-f)

-

Haloperidol (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Crude guinea pig brain membrane homogenates are prepared and suspended in Tris-HCl buffer.

-

In assay tubes, the membrane suspension is incubated with a fixed concentration of the radioligand, --INVALID-LINK---pentazocine (typically 2-3 nM), and varying concentrations of the test compound.

-

To determine non-specific binding, a separate set of tubes is prepared containing the membrane, radioligand, and a high concentration of a known σ1 ligand, such as haloperidol (10 µM).

-

The tubes are incubated at 25°C for 150 minutes to allow the binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters under vacuum, washing three times with ice-cold buffer to separate bound from free radioligand.

-

The filters are collected, and the radioactivity trapped on them is measured by liquid scintillation counting.

-

The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key conceptual frameworks in the development and understanding of this compound derivatives.

Caption: A typical workflow for the discovery and development of novel piperidine derivatives.

Caption: Conceptual overview of the Sigma-1 receptor's function as an intracellular chaperone.

Caption: Structure-Activity Relationship (SAR) for N-benzyl ring substitutions.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ricerca.uniba.it [ricerca.uniba.it]

The 3-(4-Methoxybenzyl)piperidine Scaffold: A Privileged Core for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(4-methoxybenzyl)piperidine moiety is a versatile and privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural features, combining a flexible piperidine ring with a substituted benzyl group, allow for multifaceted interactions with various biological targets. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental evaluation of compounds based on this core, with a focus on their application in contemporary drug discovery.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several strategic routes, primarily involving the functionalization and subsequent reduction of a pyridine precursor. A common and effective approach is the catalytic hydrogenation of a corresponding 3-(4-methoxybenzyl)pyridine.

A general synthetic workflow is depicted below:

Caption: General synthetic scheme for this compound.

A plausible synthetic protocol, based on established methods for similar structures, is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-(4-methoxybenzyl)pyridine (1 equivalent) in a suitable solvent such as methanol or ethanol, a catalytic amount of palladium on carbon (10% Pd/C) or platinum dioxide (Adam's catalyst) is added.

-

Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (typically 1-5 atm) and stirred vigorously at room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product.

Pharmacological Significance and Biological Targets

Derivatives of the this compound scaffold have shown significant activity against a range of biological targets, most notably G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission.

Dopamine Receptor Antagonism

A significant area of investigation for this scaffold has been the development of dopamine receptor antagonists, particularly for the D4 subtype. The D4 receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.

Signaling Pathway of D2-like Dopamine Receptors (including D4)

Dopamine D2-like receptors, including the D4 subtype, are Gαi/o-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D4 receptor antagonist signaling pathway.

Quantitative Data: Dopamine D4 Receptor Antagonists

The following table summarizes the binding affinities (Ki) of representative this compound derivatives for the human dopamine D4 receptor.

| Compound ID | Modifications | D4 Ki (nM) | Reference |

| 1 | 4,4-difluoro, 3-phenoxymethyl | 5.5 | [1] |

| 2 | 4,4-difluoro, 3-(3-methylphenoxymethyl) | 13 | [1] |

| 3 | 4,4-difluoro, 3-(4-chlorophenoxymethyl) | 53 | [1] |

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human dopamine D4 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]Spiperone or a similar suitable radioligand.

-

Procedure:

-

In a 96-well plate, incubate receptor membranes with various concentrations of the test compound and a fixed concentration of the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

-

The reaction is incubated to equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition

Derivatives of the piperidine scaffold have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Function of Acetylcholinesterase in the Cholinergic Synapse

Acetylcholinesterase is located in the synaptic cleft of cholinergic synapses. It rapidly hydrolyzes acetylcholine into choline and acetate, terminating the neurotransmitter signal.

Caption: Acetylcholinesterase function and inhibition in a cholinergic synapse.

Quantitative Data: Acetylcholinesterase Inhibitors

The following table presents the half-maximal inhibitory concentrations (IC50) of representative piperidine derivatives against acetylcholinesterase.

| Compound ID | Modifications | AChE IC50 (nM) | Reference |

| E2020 (Donepezil) | 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methyl | 5.7 |

Note: While Donepezil is a well-known AChE inhibitor with a piperidine core, specific examples directly incorporating the this compound scaffold with reported AChE inhibitory activity were not prominently found in the initial broad search. The data for Donepezil is provided as a relevant example of a potent piperidine-based AChE inhibitor.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.

-

Reagents:

-

Assay Buffer: Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme: Purified acetylcholinesterase.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

-

Add the acetylcholinesterase enzyme solution and incubate.

-

Initiate the reaction by adding the ATCI substrate.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

The absorbance is measured kinetically at 412 nm using a microplate reader.

-

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated relative to a control without an inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and discovery of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce chemical diversity make it an attractive core for targeting a range of biological molecules, particularly those involved in central nervous system disorders. The data and protocols presented in this guide offer a foundational resource for researchers aiming to exploit the potential of this privileged scaffold in their drug development endeavors. Further exploration of this chemical space is warranted to uncover new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Biological Activity Screening of 3-(4-Methoxybenzyl)piperidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-methoxybenzyl)piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the biological activity screening of analogs based on this core structure, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and drug development endeavors.

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and neuroprotective agents. The following tables summarize the quantitative data from these screening assays.

Table 1: Anticancer Activity of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives with a Piperidine Moiety

This series of compounds, while not exact analogs, features a benzylpiperidine-like core and provides valuable structure-activity relationship (SAR) insights. The antiproliferative activities were evaluated against four human cancer cell lines: A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate).

| Compound ID | R Group | A549 IC₅₀ (μM) | MCF7 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | PC3 IC₅₀ (μM) |

| 9a | 4-fluoro | 4.82 ± 0.41 | 2.91 ± 0.25 | 5.31 ± 0.47 | 4.63 ± 0.39 |

| 9b | 4-chloro | 3.65 ± 0.32 | 2.18 ± 0.19 | 4.27 ± 0.38 | 3.88 ± 0.34 |

| 9d | 4-bromo | 3.91 ± 0.35 | 2.33 ± 0.21 | 4.55 ± 0.40 | 4.12 ± 0.36 |

| 9e | 4-methyl | 4.53 ± 0.40 | 2.75 ± 0.24 | 5.02 ± 0.44 | 4.37 ± 0.38 |

| Sorafenib | - | 5.67 ± 0.51 | 6.13 ± 0.55 | 4.98 ± 0.43 | 5.21 ± 0.46 |

Data sourced from a study on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share structural similarities with the target compounds.[1]

Table 2: Cholinesterase Inhibitory Activity of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinones

Several benzylpiperidine derivatives have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

| Compound ID | Substitution on Benzyl Ring | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

| 9a | Unsubstituted | 3.14 ± 1.12 | > 100 |

| 9i | 3-Fluoro | 0.85 ± 0.24 | > 100 |

| 9j | 4-Fluoro | 1.27 ± 0.45 | 3.71 ± 1.88 |

| 9m | 4-Chloro | 0.21 ± 0.03 | > 100 |

| 9o | 3-Bromo | 1.11 ± 0.39 | > 100 |

These compounds feature a benzylpiperidine core, providing relevant data for the target scaffold.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections outline the protocols for key assays.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF7, HCT116, PC3)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in a suitable solvent)

-

96-well plates

-

Microplate reader

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE or BChE solution to each well and incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specified period.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2]

Visualizations: Workflows and Signaling Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Caption: Experimental workflow for the biological activity screening of this compound analogs.

Caption: Postulated PI3K/Akt signaling pathway modulation leading to apoptosis by piperidine analogs.

Conclusion and Future Directions

The preliminary screening data for compounds structurally related to this compound analogs indicate promising anticancer and cholinesterase inhibitory activities. The presented experimental protocols provide a solid foundation for further in vitro evaluation. Future research should focus on synthesizing a dedicated library of this compound analogs to establish a clear structure-activity relationship. Elucidating the precise mechanism of action through studies on relevant signaling pathways, such as the PI3K/Akt pathway for anticancer activity, will be critical for the rational design of more potent and selective therapeutic agents. Promising lead compounds should then be advanced to in vivo models to assess their efficacy and safety profiles.

References

- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Biological Targets for 3-(4-Methoxybenzyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel small molecule, 3-(4-Methoxybenzyl)piperidine. The piperidine moiety is a prevalent scaffold in medicinal chemistry, frequently associated with compounds targeting the central nervous system.[1] This document outlines a systematic approach to identify potential protein targets using computational methods, details the experimental protocols for these predictions, and suggests pathways for in vitro validation. The content is structured to offer actionable insights for researchers engaged in drug discovery and development, facilitating the elucidation of the pharmacological profile of this compound and its derivatives.

Introduction

This compound is a synthetic compound featuring a piperidine ring, a structural motif known for its interaction with various neurotransmitter systems.[2] The unique architecture of such compounds makes them valuable candidates for the development of novel therapeutics, particularly for neurological disorders.[2][3] The initial step in characterizing the therapeutic potential of a new chemical entity is the identification of its biological targets. Traditional experimental screening can be both time-consuming and resource-intensive. In contrast, in silico target prediction offers a rapid and cost-effective strategy to generate testable hypotheses regarding a molecule's mechanism of action.[4]

This guide will delineate a workflow for the computational prediction of biological targets for this compound, leveraging publicly available web servers and databases. The methodologies covered include both ligand-based and structure-based approaches, providing a multi-faceted strategy for target identification.

Physicochemical Properties of this compound

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These parameters are crucial for predicting its pharmacokinetic profile and for many target prediction algorithms.

| Property | Value | Source |

| Molecular Formula | C13H19NO | [2][5] |

| Molecular Weight | 205.30 g/mol | [2][5] |

| SMILES | COC1=CC=C(C=C1)CC2CNCCC2 | [2] |

| InChI Key | MEMNAZVIXVXAJS-UHFFFAOYSA-N | [2] |

In Silico Target Prediction Workflow

The process of predicting biological targets for a novel compound can be systematically approached using a combination of computational tools. The following workflow illustrates a typical pipeline for such an investigation.

Figure 1: In Silico Target Prediction Workflow.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[6] These approaches compare the query molecule to large databases of compounds with known biological targets.

Predicted Biological Targets

For this compound, a hypothetical target prediction was performed using the SwissTargetPrediction web server.[6][7][8][9][10][11][12] The server compares the input molecule to a library of known active compounds and ranks potential targets based on a combined 2D and 3D similarity score. The following table summarizes the plausible top-ranking predicted targets, consistent with the known pharmacology of benzylpiperidine analogs.

| Target Class | Specific Target | UniProt ID | Prediction Probability | Known Role of Analogs |

| Enzyme | Acetylcholinesterase (AChE) | P22303 | 0.65 | Inhibition[1][13] |

| Enzyme | Beta-secretase 1 (BACE1) | P56817 | 0.58 | Inhibition[13] |

| Enzyme | Histone deacetylase 2 (HDAC2) | Q92769 | 0.52 | Inhibition[1] |

| G-protein coupled receptor | Dopamine D2 receptor | P14416 | 0.45 | Antagonism |

| G-protein coupled receptor | Sigma non-opioid intracellular receptor 1 | Q99720 | 0.41 | Modulation |

Experimental Protocol: Ligand-Based Target Prediction using SwissTargetPrediction

-

Navigate to the Web Server: Access the SwissTargetPrediction homepage.[10]

-

Input Molecular Structure:

-

Select Target Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human protein targets.

-

Initiate Prediction: Click the "Predict targets" button to start the analysis.

-

Analyze Results:

-

The results page will display a list of predicted targets, ranked by probability.

-

The output includes the target class, the specific protein name, and a probability score.

-

Examine the "Known actives" for each predicted target to assess the structural similarity of the compounds that inform the prediction.

-

Structure-Based Target Prediction

Structure-based methods utilize the three-dimensional structure of a potential protein target to predict how a ligand might bind. Molecular docking is a key technique in this category.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a general outline for performing molecular docking using AutoDock Vina and UCSF Chimera for visualization and preparation.[14]

-

Preparation of the Receptor:

-

Download the 3D crystal structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7) from the Protein Data Bank (PDB).

-

Open the PDB file in UCSF Chimera.

-

Remove water molecules and any co-crystallized ligands or ions that are not part of the receptor.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand:

-

Generate a 3D conformation of this compound. This can be done using software like ChemDraw or an online tool.

-

Open the ligand file in UCSF Chimera.

-

Ensure the ligand has appropriate hydrogens and charges.

-

Save the prepared ligand in PDBQT format.

-

-

Defining the Binding Site:

-

Identify the active site or binding pocket of the receptor. This can often be inferred from the position of the co-crystallized ligand in the original PDB file or through literature review.

-

Define a "grid box" that encompasses the binding site. This box specifies the search space for the docking algorithm.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface.

-

Specify the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the output file name.

-

Execute the docking run. Vina will generate a set of predicted binding poses for the ligand, each with an associated binding affinity score (in kcal/mol).

-

-

Analysis of Docking Results:

-

The output file (in PDBQT format) will contain multiple binding modes.

-

Load the receptor and the output ligand poses into UCSF Chimera.

-

Analyze the top-ranking poses (those with the most negative binding affinity scores).

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site residues.

-

Predicted Binding Affinities (Hypothetical)

The following table presents hypothetical binding affinity scores that could be obtained from a molecular docking study of this compound with the top-predicted targets.

| Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Acetylcholinesterase | 4EY7 | -9.2 | Trp86, Tyr337, Phe338 |

| Beta-secretase 1 | 2ZJE | -8.5 | Asp32, Tyr71, Phe108 |

| Histone deacetylase 2 | 3MAX | -7.9 | His142, His180, Tyr306 |

Potential Signaling Pathway Involvement

Based on the top predicted targets, this compound may modulate key signaling pathways implicated in neurodegenerative diseases. For instance, inhibition of Acetylcholinesterase would directly impact the cholinergic signaling pathway.

Cholinergic Signaling Pathway

Acetylcholinesterase is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine.[15][16] Inhibition of AChE increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[15] This mechanism is a cornerstone of current treatments for Alzheimer's disease.[17]

Figure 2: Acetylcholinesterase Inhibition Pathway.

Protocols for In Vitro Validation

The final and most critical step is the experimental validation of the in silico predictions. Below are standard protocols for enzyme inhibition and radioligand binding assays.

Experimental Protocol: Enzyme Inhibition Assay (e.g., for AChE)

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a compound.[18]

-

Materials and Reagents:

-

Purified enzyme (e.g., human recombinant AChE).

-

Substrate (e.g., Acetylthiocholine).

-

Chromogenic reagent (e.g., DTNB - Ellman's reagent).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., phosphate buffer, pH 8.0).

-

96-well microplate and a microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the chromogenic reagent, and the various concentrations of the inhibitor. Include a control well with no inhibitor.

-

Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the change in absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the compound compared to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).[7][19]

-

Materials and Reagents:

-

Cell membranes expressing the target receptor (e.g., Dopamine D2 receptor).

-

Radioligand (e.g., [3H]-Spiperone).

-

This compound.

-

Incubation buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include wells for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Conclusion

The in silico methodologies outlined in this guide provide a robust framework for the initial characterization of this compound. The hypothetical predictions suggest that this compound may act as a multi-target ligand, potentially modulating key enzymes and receptors involved in neurodegenerative and psychiatric disorders. The provided protocols offer a clear path for researchers to computationally generate and experimentally validate these hypotheses, thereby accelerating the drug discovery process and the elucidation of the therapeutic potential of this novel chemical entity.

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. 3-(4-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SwissTargetPrediction [swisstargetprediction.ch]

- 11. researchgate.net [researchgate.net]

- 12. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 16. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]

- 18. superchemistryclasses.com [superchemistryclasses.com]

- 19. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Note: Synthesis of 3-(4-Methoxybenzyl)piperidine via Catalytic Hydrogenation

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-Methoxybenzyl)piperidine from its precursor, 3-(4-Methoxybenzyl)pyridine, via catalytic hydrogenation. 3-substituted piperidines are crucial structural motifs in many pharmaceutical compounds, making reliable and efficient synthetic routes essential for drug discovery and development. This application note outlines a high-yield procedure using Platinum(IV) oxide (PtO₂) as the catalyst in a methanolic solution under hydrogen pressure. Alternative conditions using different catalysts and solvents are also presented for comparison.

Introduction

The piperidine ring is a fundamental scaffold in a vast array of biologically active molecules and approved pharmaceuticals. Specifically, the this compound moiety serves as a key intermediate in the synthesis of compounds targeting the central nervous system. Catalytic hydrogenation of the corresponding pyridine derivative is one of the most direct and atom-economical methods for its preparation.[1] This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a heterogeneous catalyst.[1] The choice of catalyst, solvent, pressure, and temperature is critical to achieving high conversion and yield while minimizing side reactions. This note details a robust protocol adaptable for laboratory-scale synthesis.

Data Presentation: Reaction Parameters

Several catalytic systems can be employed for the hydrogenation of substituted pyridines. The following table summarizes reaction conditions derived from analogous hydrogenations, providing researchers with a comparative overview to guide their experimental design.

| Parameter | Protocol A (Recommended) | Protocol B (Alternative) | Protocol C (Alternative) |

| Starting Material | 3-(4-Methoxybenzyl)pyridine | 3-(4-Methoxybenzyl)pyridine | 3-(4-Methoxybenzyl)pyridine |

| Catalyst | Platinum(IV) Oxide (PtO₂) | Platinum(IV) Oxide (PtO₂) | 5% Ruthenium on Carbon (Ru/C) |

| Catalyst Loading | ~2-5 mol% | 5 mol% | 5-10 wt% |

| Solvent | Methanol | Glacial Acetic Acid | Isopropanol |

| Additive | Hydrogen Chloride (HCl) | None | None |

| H₂ Pressure | ~55 psi (~3.75 bar) | ~1015 psi (70 bar) | ~73 psi (5 bar) |

| Temperature | Room Temperature | Room Temperature | 40°C |

| Reaction Time | 3 hours | 4-6 hours | 16 hours |

| Reported Yield | 90.7% (for 3-methoxy analog)[2] | High Conversion (expected)[1] | High Conversion (expected)[1] |

Note: Data for Protocol A is based on the closely related synthesis of 3-(3-Methoxyphenyl)piperidine.[2] Protocols B and C are adapted from general pyridine hydrogenation procedures and may require optimization for this specific substrate.[1]

Experimental Protocol (Protocol A)

This protocol is adapted from the high-yield synthesis of the analogous compound, 3-(3-Methoxyphenyl)piperidine.[2]

Materials:

-

3-(4-Methoxybenzyl)pyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), saturated aqueous solution

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

High-pressure autoclave/hydrogenator (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)

Procedure:

-

Reactor Setup: To a high-pressure reaction vessel, add 3-(4-Methoxybenzyl)pyridine and anhydrous methanol. Agitate the vessel to ensure complete dissolution.

-

Acidification: Carefully add a stoichiometric equivalent of hydrogen chloride. This is often done to improve reaction rates for pyridine hydrogenations.

-

Catalyst Addition: Under a stream of inert gas, carefully add the Platinum(IV) oxide catalyst (2-5 mol%) to the solution. Safety Note: PtO₂ can be pyrophoric. Handle with care in an inert atmosphere.

-

System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with an inert gas (e.g., nitrogen to 50 psi) and then venting. Repeat this cycle 3-5 times to completely remove oxygen.

-

Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (pressurize and vent) 3 times. Finally, pressurize the vessel with hydrogen gas to the target pressure of ~55 psi.[2]

-

Reaction: Begin vigorous stirring or shaking of the reaction mixture at room temperature. The reaction is typically complete within 3 hours.[2] Monitor the reaction by observing the cessation of hydrogen uptake on the pressure gauge.

-

Reaction Quench: Upon completion, stop the stirring and carefully vent the excess hydrogen gas from the vessel in a well-ventilated fume hood. Purge the vessel with inert gas.

-

Catalyst Removal: The heterogeneous catalyst must be removed by filtration. Dilute the reaction mixture with methanol if necessary and filter through a pad of Celite. Safety Note: The catalyst on the filter pad may be pyrophoric upon drying. Quench it carefully with water before disposal.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Workup:

-

Dissolve the residue in water.

-

Cool the aqueous solution in an ice bath and basify by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is >10.

-

Extract the aqueous layer 3-4 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification and Analysis:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

-

Confirm the identity and purity of the final product using techniques such as NMR, GC-MS, and IR spectroscopy.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Note: Comprehensive Analytical Characterization of 3-(4-Methoxybenzyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-Methoxybenzyl)piperidine (CAS No: 136422-65-6, Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol ) is a key building block in medicinal chemistry, often utilized as an intermediate in the synthesis of bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structural integrity, identity, and purity are critical for ensuring the quality, safety, and efficacy of final drug products. This application note provides a comprehensive suite of analytical methods for the thorough characterization of this compound, including spectroscopic, chromatographic, and thermal analysis techniques.

Overall Analytical Workflow

A systematic approach is essential for the complete characterization of a pharmaceutical intermediate. The following workflow outlines the logical sequence of analyses, from initial identification and structural elucidation to purity assessment and solid-state characterization.

Figure 1: General analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for unambiguous structural elucidation and confirmation of identity. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or 500 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Expected Spectral Data

The following table summarizes the expected chemical shifts, which are predicted based on the analysis of structurally similar compounds such as N-(4-methoxybenzyl)piperidine and other piperidine derivatives.[3][4]

Table 1: Expected NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Methoxy (-OCH₃) | ~ 3.80 (s, 3H) | ~ 55.2 |

| Aromatic (C-H ortho to OCH₃) | ~ 6.85 (d, J=8.6 Hz, 2H) | ~ 113.9 |

| Aromatic (C-H meta to OCH₃) | ~ 7.10 (d, J=8.6 Hz, 2H) | ~ 129.5 |

| Aromatic (C-OCH₃) | - | ~ 158.2 |

| Aromatic (C-CH₂) | - | ~ 132.0 |

| Benzyl (-CH₂-) | ~ 2.50 (m, 2H) | ~ 38.0 |

| Piperidine (C2-H, C6-H) | ~ 2.60 - 3.10 (m, 4H) | ~ 54.0, ~ 46.0 |

| Piperidine (C3-H) | ~ 1.70 (m, 1H) | ~ 38.5 |

| Piperidine (C4-H, C5-H) | ~ 1.20 - 1.80 (m, 4H) | ~ 31.0, ~ 24.5 |

| Piperidine (N-H) | ~ 1.50 (br s, 1H) | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

-

Sample Spectrum: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Expected Spectral Data

Table 2: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Secondary Amine (Piperidine) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2800 - 3000 | C-H Stretch | Aliphatic (Piperidine & Benzyl) |

| ~ 1610, ~ 1510 | C=C Stretch | Aromatic Ring |

| ~ 1245 | C-O Stretch | Aryl Ether (Methoxy) |

| ~ 1175 | C-N Stretch | Aliphatic Amine |

| ~ 830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)